molecular formula C6H12O3 B2395963 3-O-Allyl-SN-glycerol CAS No. 55941-86-1

3-O-Allyl-SN-glycerol

Cat. No. B2395963
CAS RN: 55941-86-1
M. Wt: 132.159
InChI Key: PAKCOSURAUIXFG-ZCFIWIBFSA-N
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Description

“3-O-Allyl-SN-glycerol” is a chemical compound with the CAS Number: 55941-86-1 . Its IUPAC name is (2R)-3-(allyloxy)-1,2-propanediol . It has a molecular weight of 132.16 . The compound is a colorless to light yellow oil .


Molecular Structure Analysis

The InChI code for “3-O-Allyl-SN-glycerol” is 1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 . The InChI key is PAKCOSURAUIXFG-ZCFIWIBFSA-N .


Chemical Reactions Analysis

The selective hydrodeoxygenation (HDO) reaction is desirable to convert glycerol into various value-added products by breaking different numbers of C–O bonds while maintaining C–C bonds . The Cu modifier can significantly reduce the oxophilicity of the molybdenum carbide (Mo2C) surface and change the product distribution . As the Cu coverage increases, the Cu/Mo2C surface shows activity towards breaking two C–O bonds and forming ally-alcohol and propanal .


Physical And Chemical Properties Analysis

“3-O-Allyl-SN-glycerol” is a colorless to light yellow oil . It should be stored at 0-8°C .

Scientific Research Applications

  • Film Industry

    • Application Summary : Glycerol is widely used in the film industry during the filming of scenes that involve water .
    • Methods of Application : In such situations, glycerol helps stop the areas from rapidly drying out .
    • Results : This application of glycerol helps in maintaining the aesthetics of the scene and ensures continuity in filming .
  • Ultrasonic Testing

    • Application Summary : Glycerol is known to be used in the process of ultrasonic testing .
    • Methods of Application : Glycerol is used as an alternative to water owing to its higher and more favourable acoustic impedance .
    • Results : This application of glycerol improves the accuracy and reliability of ultrasonic testing .
  • Internal Combustion Fuel

    • Application Summary : Some diesel generators are known to be powered by glycerol .
    • Methods of Application : Glycerol is used as a fuel in certain types of diesel generators .
    • Results : This application of glycerol provides an alternative energy source and contributes to the diversification of energy resources .
  • Antifreeze in Automobile Radiators

    • Application Summary : Glycerol is used as an antifreeze in automobile radiators .
    • Methods of Application : Glycerol is added to the coolant mixture used in automobile radiators .
    • Results : This application of glycerol helps in maintaining the engine temperature and prevents the coolant from freezing in cold temperatures .
  • Production of Nitroglycerin

    • Application Summary : Glycerol is widely used as a raw material in the production of nitroglycerin .
    • Methods of Application : Glycerol undergoes a nitration process to produce nitroglycerin .
    • Results : Nitroglycerin is a powerful explosive and is also used in the production of dynamite .
  • Preservation of Red Blood Cells

    • Application Summary : Glycerol is employed for the preservation of red blood cells before they are frozen for storage .
    • Methods of Application : Red blood cells are treated with a solution containing glycerol before they are frozen .
    • Results : This application of glycerol helps in maintaining the viability of red blood cells during storage .

Safety And Hazards

The safety data sheet for a similar compound, Allyl glycidyl ether, indicates that it is flammable and harmful if swallowed . It is toxic if inhaled, causes skin irritation, and may cause an allergic skin reaction . It is suspected of causing genetic defects and cancer, and of damaging fertility or the unborn child . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(2R)-3-prop-2-enoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKCOSURAUIXFG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Allyl-SN-glycerol

Synthesis routes and methods I

Procedure details

In the same polymerization reaction as used in Example 1, the polymerization by the procedure of Example 1 was carried out, except that 250 g of purified water, 410 g of an aqueous 35% sodium acrylate, and 140 g of an aqueous 40% solution of 3-allyloxy-1,2-dihydroxypropane monosulfate obtained by the reaction of 1 mole of 3-allyloxy-1,2-dihydroxypropane with 0.5 mole of sulfuric acid. The reaction produced a aqueous solution of a water-soluble copolymer (7). The conversion was 94% and the number-averaged molecular weight of the water-soluble copolymer (7) was 5,000.
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Synthesis routes and methods II

Procedure details

A 5,000 mL, 3-necked flask fitted with a mechanical stirrer, thermometer and 500 mL addition funnel was charged with water (2,000 mL) and 70% aqueous HClO4 (2.0 mL), then heated to 80° C. Allyl glycidyl ether (500 g, 4.38 mol) was added in one portion and the reaction mixture stirred for 12 hours. The mixture was neutralized by addition of 5% aqueous Na2CO3 to pH=8. The water was evaporated in vacuo to leave 550 g of crude product, which was distilled to yield 498 g (86%) of pure 3-allyloxy-1,2-propanediol: bp 76°-83° C. (0.4 mm).
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Citations

For This Compound
10
Citations
CAA Van Boeckel, JH Van Boom - Tetrahedron Letters, 1979 - Elsevier
Complete deblocking of a fully-protected intermediate, which was prepared by using inter alia a selective protection of 1- or 3-0-allyl-sn-glycerol with one pivaloyl group and effective …
Number of citations: 31 www.sciencedirect.com
NCR van Straten, NMAJ Kriek, ZAC Cziria… - Tetrahedron, 1997 - Elsevier
… 1,2-O-Isopropylidene-3-O-allyl-sn-glycerol (13, 50 mmol) was stirred at 50 *C in a mixture of acetic acid/water (5/1, v/v, 240 mL). TLC analysis (System C) after 1 h indicated complete …
Number of citations: 23 www.sciencedirect.com
NC Hébert - 1991 - escholarship.mcgill.ca
A general strategy for the synthesis of phospholipids was developed. The method was demonstrated using 3-0-allyl-sn· g! ycerol 33 which was regiospecifically converted to 1-palmitoyl …
Number of citations: 4 escholarship.mcgill.ca
N Hebert, A Beck, RB Lennox… - The Journal of Organic …, 1992 - ACS Publications
… We reported earlier that a 1,2diacyl-3-O-allyl-sn-glycerol is easily deprotected in two steps by isomerization of the allyl to the 1-propenyl ether, followed by hydrolysis of the enol ether …
Number of citations: 102 pubs.acs.org
A Mart, NN Sarkar, MS Shashidhar - ChemistrySelect, 2022 - Wiley Online Library
… The 3-O-allyl sn-glycerol 29 [ 13] was acylated with acetic anhydride to obtain the corresponding diacetate 8. The distearate 9 was obtained by the acylation of the same diol 29 with …
G Lecollinet, R Auzély-Velty, M Danel… - The Journal of …, 1999 - ACS Publications
… )bis(3-O-allyl-sn-glycerol)(11). To a … -3-O-allyl-sn-glycerol](12). A mixture of sodium hydride (60% in oil, 0.72 g, 18 mmol) and 1,1‘-O-(1,16-hexadecamethylene)bis(3-O-allyl-sn-glycerol) …
Number of citations: 38 pubs.acs.org
WFJ Hogendorf, LJ Van den Bos, HS Overkleeft… - Bioorganic & medicinal …, 2010 - Elsevier
… The product was contaminated with a minor amount (∼3%) of 1-O-benzyl-2-O-tert-butyldiphenylsilyl-3-O-allyl-sn-glycerol, which resulted from silyl migration during the basic …
Number of citations: 34 www.sciencedirect.com
I Figueroa-Perez - 2007 - kops.uni-konstanz.de
… For synthesizing glycerol moiety J 52 (19), 3-O-allyl-sn-glycerol 53 was selectively silylated with TBDPSCl ( 16), the secondary position was p-methoxybenzylated ( 17) and the allyl …
Number of citations: 2 kops.uni-konstanz.de
IF Pérez - 2007 - Citeseer
… For synthesizing glycerol moiety J 52 (19), 3-O-allyl-sn-glycerol 53 was selectively silylated with TBDPSCl ( 16), the secondary position was p-methoxybenzylated ( 17) and the allyl …
Number of citations: 2 citeseerx.ist.psu.edu
F Sugawara, H Nakayama, GA Strobel… - Agricultural and …, 1986 - jlc.jst.go.jp
The Stereoselective synthesis of 1- and 2-O-α-D-cellotriosyl-3-deoxy-2(R)- and 2(S)-glycerols, which determined the structure of rhynchosporoside produced by Rhynchosporium secalis…
Number of citations: 3 jlc.jst.go.jp

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